Methyl 1-benzylazetidine-2-carboxylate
CAS No.: 117396-78-8
Cat. No.: VC20857299
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 117396-78-8 |
---|---|
Molecular Formula | C12H15NO2 |
Molecular Weight | 205.25 g/mol |
IUPAC Name | methyl 1-benzylazetidine-2-carboxylate |
Standard InChI | InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Standard InChI Key | CTFFWKWHYDAMKP-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCN1CC2=CC=CC=C2 |
Canonical SMILES | COC(=O)C1CCN1CC2=CC=CC=C2 |
Physical and Chemical Properties
Methyl 1-benzylazetidine-2-carboxylate (CAS Number: 18085-37-5) possesses well-defined physical and chemical properties that are essential for understanding its behavior in chemical reactions and potential applications. Table 1 provides a comprehensive overview of these properties.
Table 1: Physical and Chemical Properties of Methyl 1-benzylazetidine-2-carboxylate
Property | Value |
---|---|
CAS Number | 18085-37-5 |
Molecular Formula | C₁₂H₁₅NO₂ |
Molecular Weight | 205.253 g/mol |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 272.8±33.0 °C at 760 mmHg |
Flash Point | 100.6±16.3 °C |
LogP | 1.46 |
Vapor Pressure | 0.0±0.6 mmHg at 25°C |
Index of Refraction | 1.560 |
Polar Surface Area (PSA) | 29.54 Ų |
Exact Mass | 205.110275 |
The moderate LogP value of 1.46 indicates a balance between hydrophilicity and lipophilicity, suggesting favorable properties for drug absorption and distribution . The relatively low polar surface area (PSA) of 29.54 Ų further supports the compound's potential ability to penetrate biological membranes, which is a critical factor in drug development and bioavailability studies .
Structural Characteristics
Methyl 1-benzylazetidine-2-carboxylate features a distinctive molecular architecture that contributes significantly to its chemical reactivity and potential applications. The compound contains several key structural elements:
Azetidine Ring
The foundation of the molecule is the azetidine ring, a four-membered heterocyclic structure containing one nitrogen atom. This strained ring system contributes significantly to the compound's unique chemical behavior and reactivity patterns. The strain energy associated with this four-membered ring makes it particularly interesting for chemical transformations and molecular design.
Benzyl Substituent
The nitrogen atom of the azetidine ring is functionalized with a benzyl group (C₆H₅CH₂-), which consists of a phenyl ring attached to a methylene bridge . This benzyl substituent influences the electron distribution around the nitrogen atom and affects the compound's reactivity, solubility, and interaction with biological targets.
Stereochemistry
The stereochemistry at the 2-position of the azetidine ring is significant, as the compound can exist in either the (R) or (S) configuration . These stereoisomers possess distinct three-dimensional structures that can influence their biological activities and chemical properties in various applications.
Synthesis Methods
The synthesis of Methyl 1-benzylazetidine-2-carboxylate typically involves several key steps to construct the azetidine ring structure and introduce the appropriate functional groups. Based on related compounds, several synthetic approaches can be inferred.
Ring Formation Strategies
One efficient approach for forming the azetidine ring involves cyclization reactions. In the synthesis of structurally related compounds such as (S)-azetidine-2-carboxylic acid, efficient four-membered ring formation (99% yield) has been achieved from dimethyl (S)-(1'-methyl)benzylaminomalonate by treating with 1,2-dibromoethane (1.5 eq) and cesium carbonate (2 eq) in DMF . This ring-closing strategy represents a potential method for constructing the azetidine core of the target compound.
N-Benzylation Approaches
Related Compounds and Derivatives
Methyl 1-benzylazetidine-2-carboxylate belongs to a family of structurally related compounds with variations in stereochemistry, substitution patterns, and functional groups. Understanding these relationships provides valuable insights into the compound's chemical diversity and potential applications.
Stereoisomers
The stereochemistry at the 2-position of the azetidine ring leads to distinct stereoisomers with potentially different properties:
Methyl (2R)-1-benzylazetidine-2-carboxylate (CAS: 205443-23-8) represents the R-configured stereoisomer that may exhibit different biological activity and chemical reactivity compared to its S-counterpart . The specific stereochemistry can significantly influence the compound's interaction with chiral biological targets.
Methylated Derivatives
Applications and Research Findings
Methyl 1-benzylazetidine-2-carboxylate and its derivatives have attracted significant interest due to their potential applications across various scientific disciplines. The unique structural features of this compound make it valuable in several fields of research and development.
Pharmaceutical Development
The azetidine ring structure present in Methyl 1-benzylazetidine-2-carboxylate has generated considerable interest in medicinal chemistry. Small, strained heterocycles often display distinctive conformational properties that can enhance binding to biological targets. The compound shows potential in:
Drug discovery programs where it serves as a scaffold for developing novel pharmaceutical compounds with improved pharmacological profiles. The azetidine structure can modulate enzyme activity and enhance binding affinity to specific biological targets.
Pharmaceutical intermediates where the compound functions as a building block in the synthesis of more complex bioactive molecules. The methyl ester group provides a convenient handle for further functional group transformations.
Structure-activity relationship studies where the distinct three-dimensional structure of the azetidine ring can be exploited to explore specific spatial arrangements of functional groups in drug molecules.
Materials Science Applications
In materials science, compounds featuring the azetidine structure like Methyl 1-benzylazetidine-2-carboxylate may contribute unique properties that can be exploited for:
Development of specialized polymers with distinctive physical and chemical characteristics. The rigid azetidine structure can influence the mechanical properties and thermal stability of resulting materials.
Creation of materials with novel optical or electronic properties, where the nitrogen-containing heterocycle contributes to specific electronic interactions or photophysical properties.
Synthetic Chemistry Tools
The strained four-membered ring of azetidine makes Methyl 1-benzylazetidine-2-carboxylate an interesting subject for studying ring strain and its effects on chemical reactivity. This aspect is particularly valuable in:
Ring-opening reactions where the strain energy can be harnessed to drive transformations that would otherwise be energetically unfavorable.
Stereochemical studies where the defined stereochemistry at the 2-position can influence the outcome of subsequent transformations, providing insights into stereoelectronic effects in chemical reactions.
Development of new synthetic methodologies where the unique reactivity of the azetidine ring can be exploited to achieve novel transformations.
Current Research Trends
Recent research involving Methyl 1-benzylazetidine-2-carboxylate and related azetidine derivatives has focused on several key areas:
Synthetic Methodology Development
Researchers continue to develop improved synthetic routes to azetidine derivatives with enhanced efficiency, stereoselectivity, and environmental sustainability. The challenging nature of constructing strained four-membered rings makes this an active area of methodology development.
Medicinal Chemistry Applications
The unique structural features of azetidine-containing compounds have prompted investigations into their potential as pharmacophores in drug discovery. Current research explores their incorporation into peptide mimetics, enzyme inhibitors, and receptor modulators.
Materials Science Innovations
The distinctive properties of azetidine-containing compounds are being explored for applications in advanced materials, including specialty polymers, electronic materials, and functional coatings.
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